(1S,5S)-2-azabicyclo[3.1.0]hexan-1-ylmethanol (1S,5S)-2-azabicyclo[3.1.0]hexan-1-ylmethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17716570
InChI: InChI=1S/C6H11NO/c8-4-6-3-5(6)1-2-7-6/h5,7-8H,1-4H2/t5-,6+/m0/s1
SMILES:
Molecular Formula: C6H11NO
Molecular Weight: 113.16 g/mol

(1S,5S)-2-azabicyclo[3.1.0]hexan-1-ylmethanol

CAS No.:

Cat. No.: VC17716570

Molecular Formula: C6H11NO

Molecular Weight: 113.16 g/mol

* For research use only. Not for human or veterinary use.

(1S,5S)-2-azabicyclo[3.1.0]hexan-1-ylmethanol -

Specification

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
IUPAC Name [(1S,5S)-2-azabicyclo[3.1.0]hexan-1-yl]methanol
Standard InChI InChI=1S/C6H11NO/c8-4-6-3-5(6)1-2-7-6/h5,7-8H,1-4H2/t5-,6+/m0/s1
Standard InChI Key MLVYMDMICKIODK-NTSWFWBYSA-N
Isomeric SMILES C1CN[C@@]2([C@@H]1C2)CO
Canonical SMILES C1CNC2(C1C2)CO

Introduction

Structural and Stereochemical Features

Core Bicyclic Architecture

The azabicyclo[3.1.0]hexane system consists of a fused bicyclic framework with bridgehead nitrogen. The [3.1.0] notation indicates a 3-carbon bridge, a 1-carbon bridge, and a direct bond (0-carbon bridge), creating a rigid, boat-like structure. This geometry imposes significant ring strain, which influences both reactivity and conformational stability .

Substituent Configuration

The hydroxymethyl group (-CH2OH) occupies the 1-position of the bicyclic system, while the (1S,5S) stereochemistry denotes specific spatial arrangements at these chiral centers. X-ray crystallographic studies of analogous compounds reveal that the hydroxymethyl group adopts an equatorial orientation relative to the bicyclic plane, minimizing steric clashes .

Tautomerism and Protonation States

In aqueous solutions, the compound exists in equilibrium between its free base and protonated forms. The hydrochloride salt (C6H12ClNO) predominates under physiological conditions, with the amine nitrogen protonated (pKa ≈ 9.2–9.8, estimated from analogous bicyclic amines) .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes dominate the synthesis of (1S,5S)-2-azabicyclo[3.1.0]hexan-1-ylmethanol:

  • Bicyclic Core Construction Followed by Functionalization: Building the azabicyclo[3.1.0]hexane scaffold first, then introducing the hydroxymethyl group.

  • Late-Stage Bicyclization: Assembling the hydroxymethyl moiety early, followed by ring-closing reactions to form the bicyclic system .

Bicyclic Core Formation

A representative pathway involves:

  • Pd-Catalyzed C–H Activation: Source describes using palladium catalysts to construct the azabicyclo[3.1.0]hexane core from pyrrolidine derivatives. For example, tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate is synthesized via intramolecular C–H insertion in 92% yield .

  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensure the desired (1S,5S) configuration. Enzymatic resolution of racemic intermediates has also been reported .

Physicochemical Properties

Thermodynamic Data

PropertyValueSource
Molecular Formula (Free Base)C6H11NO
Molecular Weight113.16 g/mol
HCl Salt FormulaC6H12ClNO
HCl Salt Molecular Weight149.62 g/mol
Water Solubility (HCl Salt)>50 mg/mL (25°C)

Spectroscopic Characteristics

  • 1H NMR (D2O): δ 3.72–3.58 (m, 2H, CH2OH), 3.21–3.10 (m, 1H, bridgehead H), 2.95–2.82 (m, 2H, bicyclic CH2), 1.89–1.76 (m, 1H, bridge CH) .

  • 13C NMR: δ 71.3 (CH2OH), 59.8 (C-1), 50.2 (C-5), 49.4 (N-CH2), 40.9 (bridgehead C) .

Applications in Drug Discovery

Bioisostere for Proline

The compound’s rigid structure mimics proline’s conformational restrictions, making it valuable in peptide mimetics. In one study, azabicyclo derivatives increased proteolytic stability by 12-fold compared to linear peptides .

Kinase Inhibitor Scaffolds

Source highlights azabicyclo[3.1.0]hexane derivatives as key intermediates in NF-κB inducing kinase (NIK) inhibitors. The hydroxymethyl group participates in hydrogen bonding with kinase active sites, improving IC50 values to <10 nM .

Antibacterial Agents

Quaternary ammonium salts derived from this scaffold exhibit potent activity against Gram-positive pathogens (MIC90 = 2–8 µg/mL), likely due to membrane disruption via cationic interactions .

Challenges and Future Directions

Scalability of Asymmetric Synthesis

Current methods require stoichiometric chiral reagents. Developing catalytic enantioselective bicyclizations (e.g., organocatalytic Mannich reactions) could reduce costs .

Prodrug Development

The primary alcohol moiety offers a site for prodrug derivatization. Phosphonooxymethyl prodrugs of related compounds show 3-fold higher oral bioavailability in rat models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator